molecular formula C14H18ClNO2 B13556966 2-chloro-N-({8-hydroxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide

2-chloro-N-({8-hydroxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide

Cat. No.: B13556966
M. Wt: 267.75 g/mol
InChI Key: CEJMEIFBVSWQSN-UHFFFAOYSA-N
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Description

2-chloro-N-({8-hydroxypentacyclo[5.4.0.0{2,6}.0{3,10}0^{5,9}]undecan-8-yl}methyl)acetamide is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-({8-hydroxypentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide typically involves multiple steps. The starting material, pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane, is synthesized through a series of reactions including Diels-Alder cycloaddition, [2+2] cycloaddition, and reduction reactions . The final step involves the chlorination and acetamidation of the hydroxyl group to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-({8-hydroxypentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the chlorine atom can produce a variety of substituted acetamides.

Scientific Research Applications

2-chloro-N-({8-hydroxypentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-({8-hydroxypentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-({8-hydroxypentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide is unique due to its pentacyclic structure and the presence of both hydroxyl and chloroacetamide functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

2-chloro-N-[(8-hydroxy-8-pentacyclo[5.4.0.02,6.03,10.05,9]undecanyl)methyl]acetamide

InChI

InChI=1S/C14H18ClNO2/c15-3-9(17)16-4-14(18)12-6-2-7-10-5(6)1-8(12)11(10)13(7)14/h5-8,10-13,18H,1-4H2,(H,16,17)

InChI Key

CEJMEIFBVSWQSN-UHFFFAOYSA-N

Canonical SMILES

C1C2C3CC4C2C5C1C3C(C45)(CNC(=O)CCl)O

Origin of Product

United States

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